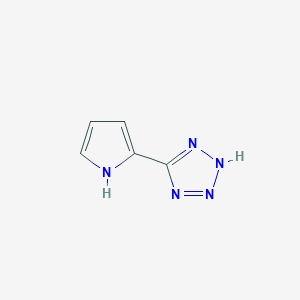

5-(1H-pyrrol-2-yl)-1H-tetrazole

Description

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are fundamental to modern chemistry. msesupplies.comnumberanalytics.comopenaccessjournals.com Their importance is underscored by their prevalence in a vast array of biologically active molecules and functional materials. numberanalytics.comopenaccessjournals.com In fact, a significant percentage of all known organic compounds are classified as heterocyclic, and they form the structural core of numerous pharmaceuticals, agrochemicals, and industrial products. msesupplies.comijpsr.com

The presence of heteroatoms such as nitrogen, oxygen, or sulfur imparts unique physicochemical properties to these rings, influencing factors like solubility, lipophilicity, and electronic characteristics. msesupplies.com This versatility allows for the fine-tuning of molecular properties, a crucial aspect in the design of new drugs and materials with tailored functions. openaccessjournals.com The structural diversity inherent in heterocyclic chemistry provides a rich scaffold for innovation across various scientific disciplines. openaccessjournals.com

The Tetrazole Ring System: A Privileged Scaffold in Drug Design and Material Science

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is recognized as a "privileged scaffold" in medicinal chemistry and material science. beilstein-journals.orgnih.govnumberanalytics.com This designation stems from its ability to confer desirable properties upon molecules in which it is incorporated. beilstein-journals.orgnih.gov The high nitrogen content and aromatic nature of the tetrazole ring contribute to its thermal stability and resistance to degradation. numberanalytics.com

In drug discovery, the tetrazole moiety is often employed to enhance the pharmacological profile of a lead compound. Its incorporation can lead to improvements in potency, metabolic stability, and bioavailability. beilstein-journals.orgnih.govnih.gov Beyond pharmaceuticals, tetrazoles have found applications in material science, for instance, as components of energetic materials and as ligands in coordination chemistry. numberanalytics.com

A key reason for the widespread use of the tetrazole ring in drug design is its role as a bioisostere. numberanalytics.comnih.govnumberanalytics.com Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical and chemical properties, with the aim of creating a more effective and safer drug. rug.nl The tetrazole ring is a well-established bioisosteric replacement for several important functional groups. nih.govacs.orgresearchgate.net

The most prominent application of the tetrazole ring as a bioisostere is its ability to mimic the carboxylic acid group. beilstein-journals.orgnih.govnih.govnih.govresearchgate.net 5-Substituted-1H-tetrazoles share several key properties with carboxylic acids, including similar acidity (pKa values) and the ability to form comparable interactions with biological targets. nih.govresearchgate.net The tetrazolate anion, formed under physiological conditions, closely resembles the carboxylate anion in its electrostatic potential and ability to participate in hydrogen bonding. researchgate.net This mimicry allows medicinal chemists to replace a carboxylic acid group with a tetrazole ring to potentially improve a drug candidate's properties. nih.gov

In addition to mimicking carboxylic acids, 1,5-disubstituted tetrazoles can serve as effective surrogates for the cis-amide bond. beilstein-journals.orgacs.orgacs.org The geometry of the 1,5-disubstituted tetrazole ring can resemble the planar and constrained conformation of a cis-amide linkage, a structural motif found in some peptides and other biologically active molecules. acs.org This application of tetrazoles as amide bioisosteres has been explored in the design of peptidomimetics and other compounds where conformational rigidity is desired. acs.org

A significant advantage of using a tetrazole as a carboxylic acid surrogate is its enhanced metabolic stability. beilstein-journals.orgnih.govnih.govacs.org Carboxylic acids can be susceptible to metabolic transformations in the body, which can lead to rapid clearance and reduced drug efficacy. rug.nl Tetrazoles are generally more resistant to these metabolic pathways, potentially leading to a longer duration of action for the drug. rug.nlresearchgate.net

Furthermore, the replacement of a carboxylic acid with a tetrazole can influence a molecule's lipophilicity, a key factor affecting its absorption and distribution in the body (bioavailability). beilstein-journals.orgnih.govacs.org While both groups are ionized at physiological pH, tetrazoles are generally more lipophilic than their corresponding carboxylates, which can facilitate passage across cell membranes. acs.org This can lead to improved oral bioavailability and better distribution to the target tissues. nih.govresearchgate.net

The incorporation of a tetrazole ring can lead to an increase in the potency of a drug candidate. numberanalytics.combeilstein-journals.orgnih.govnumberanalytics.com This can be attributed to several factors, including improved binding affinity to the target protein due to the tetrazole's ability to participate in hydrogen bonding and π-stacking interactions. nih.govacs.org The rigid, planar structure of the tetrazole ring can also help to lock the molecule into a specific conformation that is optimal for binding to its biological target, a concept known as conformational rigidity. beilstein-journals.orgnih.gov

The Pyrrole (B145914) Ring System: A Versatile Nitrogen Heterocycle in Bioactive Molecules

The pyrrole ring is a cornerstone in the architecture of numerous bioactive molecules, both of natural and synthetic origin. nih.govbiolmolchem.com Its prevalence in medicinal chemistry is underscored by the large number of pyrrole-containing drugs that have successfully reached the market. nih.gov The versatility of the pyrrole scaffold stems from its unique electronic properties and its ability to serve as a platform for diverse chemical functionalization. mdpi.commdpi.com

The aromatic character of the pyrrole ring allows it to participate in various chemical reactions, enabling the synthesis of a wide range of derivatives. mdpi.com This chemical tractability has been extensively exploited by medicinal chemists to create analogues with tailored pharmacological activities. nih.gov As a result, pyrrole derivatives have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com

The significance of the pyrrole nucleus as a pharmacophore—the essential part of a molecule responsible for its biological activity—is widely recognized. nih.gov It can modulate key physicochemical properties of a molecule, such as solubility, lipophilicity, and polarity, which are critical for drug-like characteristics. nih.gov

Here is a table summarizing some key aspects of the pyrrole ring system in bioactive molecules:

Table 1: The Pyrrole Ring System in Bioactive Molecules| Feature | Description | References |

|---|---|---|

| Structural Significance | A common scaffold in natural products and synthetic drugs. | nih.gov, biolmolchem.com |

| Biological Activities | Anticancer, antimicrobial, antiviral, and more. | nih.gov, mdpi.com |

| Chemical Reactivity | Aromatic nature allows for diverse functionalization. | mdpi.com |

| Pharmacophoric Role | Acts as a key structural unit for biological activity. | nih.gov |

| Physicochemical Modulation | Influences solubility, lipophilicity, and polarity. | nih.gov |

Hydrogen Bond Donor Capabilities in Molecular Design

A crucial aspect of the pyrrole ring's utility in molecular design, particularly in drug development, is its ability to act as a hydrogen bond donor. chemrxiv.org Hydrogen bonding is a fundamental interaction in molecular recognition, playing a critical role in the binding of drugs to their biological targets, such as proteins and nucleic acids. chemrxiv.orgresearchgate.net The stability of these target-ligand complexes is often significantly influenced by the presence and geometry of hydrogen bonds. chemrxiv.org

The pyrrole ring possesses an N-H group where the hydrogen atom can participate in hydrogen bonding. researchgate.net The strength of this hydrogen bond donation can be influenced by the electronic environment of the pyrrole ring. For instance, the presence of electron-withdrawing groups on the ring can increase the hydrogen bond donating strength. nih.gov

In the context of drug design, the hydrogen bond donating ability of a molecule is a key parameter that can affect its solubility, permeability, and bioavailability. nih.gov While hydrogen bond donors are essential for target binding, an excess of them can sometimes lead to poor physicochemical properties. chemrxiv.org Therefore, the careful modulation of hydrogen bond donor strength is a critical consideration for medicinal chemists.

The pyrrole N-H group's capacity to form hydrogen bonds is a key feature in the design of molecules that can interact with specific biological targets. For example, docking studies have shown that the N-H of a pyrrole ring can form a crucial hydrogen bond with the backbone of a protein, contributing significantly to the binding affinity. nih.gov

The table below highlights the significance of hydrogen bond donors in molecular design:

Table 2: Hydrogen Bond Donors in Molecular Design| Aspect | Importance | References |

|---|---|---|

| Molecular Recognition | Key for drug-target binding and specificity. | chemrxiv.org, researchgate.net |

| Binding Affinity | Contributes to the strength of ligand-target interactions. | chemrxiv.org |

| Physicochemical Properties | Influences solubility, permeability, and bioavailability. | nih.gov |

| Pyrrole as a Donor | The N-H group readily participates in hydrogen bonding. | researchgate.net |

| Modulation of Strength | Can be tuned by modifying the pyrrole ring's substituents. | nih.gov |

Research Landscape of Tetrazole-Pyrrole Hybrid Structures

The creation of hybrid molecules that combine two or more distinct pharmacophores is a well-established strategy in drug discovery, aimed at developing compounds with novel or enhanced biological activities. The hybridization of tetrazole and pyrrole rings, resulting in structures like 5-(1H-pyrrol-2-yl)-1H-tetrazole, represents a promising area of research. lifesciencesite.comresearchgate.net

These hybrid structures bring together the unique properties of both the tetrazole and pyrrole moieties. The tetrazole ring, with its high nitrogen content and ability to act as a bioisostere for a carboxylic acid, can impart metabolic stability and specific binding interactions. lifesciencesite.comnih.gov Simultaneously, the pyrrole ring offers a versatile scaffold for chemical modification and is known to be a key component in many bioactive compounds. nih.govrsc.org

Research into tetrazole-pyrrole hybrids has explored their synthesis and potential applications. For instance, the synthesis of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives has been reported, and their fragmentation behavior has been studied using mass spectrometry. lifesciencesite.com Such studies are crucial for the structural elucidation of these novel compounds. lifesciencesite.com

Furthermore, the combination of a tetrazole with a pyrrolidine (B122466) ring (a saturated version of pyrrole), as seen in (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, has led to the development of highly effective organocatalysts. chimia.chnih.gov These catalysts have demonstrated broad utility in various asymmetric organic reactions, often outperforming traditional catalysts in terms of yield, enantioselectivity, and reaction conditions. nih.gov This highlights the potential for creating functionally diverse molecules by linking these two heterocyclic systems.

The investigation of tetrazole-pyrrole hybrids extends to their potential as therapeutic agents. Given the wide range of biological activities associated with both individual heterocycles, it is anticipated that their combination could lead to compounds with interesting pharmacological profiles. researchgate.netnih.gov

The following table provides a snapshot of the research landscape for tetrazole-pyrrole hybrid structures:

Table 3: Research on Tetrazole-Pyrrole Hybrid Structures| Research Area | Focus | References |

|---|---|---|

| Synthesis | Development of methods to create novel hybrid compounds. | lifesciencesite.com |

| Structural Analysis | Characterization and elucidation of the chemical structures. | lifesciencesite.com |

| Organocatalysis | Application as catalysts in asymmetric organic synthesis. | chimia.ch, nih.gov |

| Medicinal Chemistry | Exploration of potential therapeutic applications. | researchgate.net, nih.gov |

| Fragmentation Studies | Understanding the mass spectrometric behavior of these hybrids. | lifesciencesite.com |

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-pyrrol-2-yl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c1-2-4(6-3-1)5-7-9-10-8-5/h1-3,6H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRUZMPMDDEEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953567 | |

| Record name | 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-66-1 | |

| Record name | 5-(1H-Pyrrol-2-yl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31602-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2H-Pyrrol-2-ylidene)-2,5-dihydro-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 1h Pyrrol 2 Yl 1h Tetrazole and Analogues

General Synthetic Routes to 5-Substituted-1H-tetrazoles

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netacs.orgthieme-connect.com This reaction has been the subject of extensive research, leading to the development of numerous catalytic systems and reaction conditions to improve efficiency, safety, and substrate scope. nih.govscielo.br

Cycloaddition Reactions of Azide Ions with Nitriles

The reaction of nitriles with azide ions, typically from an inorganic azide such as sodium azide, is a cornerstone of tetrazole synthesis. acs.orgnih.gov This method avoids the direct use of the highly toxic and explosive hydrazoic acid, although hydrazoic acid can be formed in situ under certain conditions. thieme-connect.com The reaction mechanism is thought to proceed through the activation of the nitrile, followed by nucleophilic attack of the azide ion and subsequent cyclization. acs.orgnih.gov

Sodium azide is the most commonly employed azide source for the synthesis of 5-substituted-1H-tetrazoles from nitriles. organic-chemistry.orgorganic-chemistry.org The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net Various catalysts have been developed to facilitate this transformation, as the uncatalyzed reaction often requires harsh conditions and long reaction times, particularly for unactivated nitriles. scielo.brorganic-chemistry.org

Several catalytic systems have been reported to effectively promote the cycloaddition of sodium azide with nitriles. These include a range of metal salts and complexes. For instance, zinc salts, such as zinc bromide and zinc chloride, have been shown to be effective catalysts. organic-chemistry.orgorganic-chemistry.org Other metal-based catalysts that have been successfully used include aluminum chloride, copper(II) sulfate, and various palladium complexes. nih.govscielo.br The use of heterogeneous catalysts, such as silica (B1680970) sulfuric acid and metal-modified zeolites, offers advantages in terms of catalyst recovery and reuse. nih.govsoran.edu.iq

| Catalyst | Substrate Scope | Reaction Conditions | Yield (%) | Reference |

| Silica Sulfuric Acid | Benzonitriles | DMF | 72-95 | nih.gov |

| CuSO₄·5H₂O | Aryl and alkyl nitriles | DMSO | Good to excellent | scielo.br |

| Zn(II) salts | Aromatic, alkyl, and vinyl nitriles | Water | High | organic-chemistry.org |

| Cuttlebone | Alkyl nitriles | DMSO, 110 °C, 30 min | 87-98 | researchgate.net |

| Natrolite zeolite | Various nitriles | DMF | High | soran.edu.iq |

| Copper nano-catalyst | Amines, sodium azide, triethyl orthoformate | Solvent-free, 100 °C | High | tandfonline.com |

Lewis acid catalysis plays a crucial role in activating the nitrile group towards nucleophilic attack by the azide ion. acs.orgorganic-chemistry.org The Lewis acid coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and facilitating the subsequent reaction steps. nih.govresearchgate.net A wide array of Lewis acids have been investigated for this purpose, ranging from simple metal halides to more complex organometallic compounds.

Zinc(II) salts are among the most widely used Lewis acid catalysts for tetrazole synthesis. organic-chemistry.orgorganic-chemistry.org Density functional theory (DFT) calculations have suggested that the coordination of the nitrile to the zinc ion is the key factor in the catalytic cycle, significantly lowering the activation barrier for azide addition. researchgate.net Other effective Lewis acids include aluminum chloride, ytterbium(III) triflate, and indium(III) chloride. nih.govorganic-chemistry.org The choice of Lewis acid can influence the reaction conditions and the scope of compatible nitrile substrates. For example, some catalytic systems allow the reaction to proceed under milder conditions and with a broader range of functional groups. organic-chemistry.orgbeilstein-journals.org

| Lewis Acid Catalyst | Reaction Type | Key Findings | Reference |

| Zn(II) salts | Azide-nitrile cycloaddition | Activates nitrile, enabling reaction in water. | organic-chemistry.orgorganic-chemistry.org |

| AlCl₃ | Azide-nitrile cycloaddition | Effective catalyst for the reaction. | nih.gov |

| Yb(OTf)₃ | From amines, triethyl orthoformate, and sodium azide | Good yields of 1-substituted 1H-tetrazoles. | organic-chemistry.org |

| InCl₃ | From oximes and sodium azide | Inexpensive catalyst, low loading, mild conditions. | organic-chemistry.org |

| Nickel triflate | Tetrazine synthesis | Significantly improves yield at low catalyst loading. | nih.gov |

| TMSOTf | Intramolecular Schmidt reaction | Efficient for synthesis of fused tetrazoles from ketones. | beilstein-journals.org |

The development of synthetic methods in aqueous media is a significant goal in green chemistry. Sharpless and co-workers reported an efficient synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in water, using zinc salts as catalysts. organic-chemistry.orgorganic-chemistry.org This method is notable for its operational simplicity, broad substrate scope, and enhanced safety, as it minimizes the risk of liberating the hazardous hydrazoic acid, especially when the reaction is maintained at a slightly alkaline pH. organic-chemistry.org The use of water as a solvent is not only environmentally benign but also helps to mitigate potential explosion hazards. organic-chemistry.org This aqueous protocol is applicable to a variety of nitriles, including aromatic, aliphatic, and vinylic substrates, as well as thiocyanates and cyanamides. organic-chemistry.orgorganic-chemistry.org

Reactions Involving Imidoyl Azide Intermediates

An alternative mechanistic pathway for tetrazole formation involves the intermediacy of imidoyl azides. acs.orgnih.gov These intermediates can be generated in several ways. For example, the reaction of imidoyl chlorides with sodium azide can produce imidoyl azides, which then undergo intramolecular cyclization to form tetrazoles. thieme-connect.com

DFT calculations suggest that even in the reaction of azide salts with nitriles, the formation of an imidoyl azide intermediate may be a key step following the initial activation of the nitrile. acs.orgnih.gov Another route to imidoyl azides is through the diazotization of amidrazones, which are prepared from imidates and hydrazine. thieme-connect.com The reaction of cyanogen (B1215507) azide with primary amines also generates imidoyl azide intermediates, which cyclize to yield 1-substituted aminotetrazoles. organic-chemistry.org

Alternative Synthetic Approaches

While the azide-nitrile cycloaddition is the most common method, several other synthetic strategies for accessing tetrazoles have been developed. These alternative approaches can be useful for synthesizing specific types of tetrazole derivatives or for avoiding the use of azide reagents.

One such method is the reaction of amides with phosphorazidates, such as diphenyl phosphorazidate (DPPA). organic-chemistry.org In this case, the phosphorazidate acts as both an activator for the amide oxygen and as the azide source, leading to the formation of 1,5-disubstituted or 5-substituted 1H-tetrazoles without the need for toxic or explosive reagents. organic-chemistry.org

Another approach involves the transformation of other heterocyclic systems. For instance, certain tetrazoles can be synthesized through the fragmentation of other ring systems under specific conditions. researchgate.net Additionally, multicomponent reactions, such as the Ugi-azide reaction, can provide access to complex tetrazole-containing molecules in a single step. researchgate.net The direct C-H arylation of 1-substituted tetrazoles offers a route to 5-aryltetrazoles from readily available aryl bromides. organic-chemistry.org

Specific Synthesis of 5-(1H-pyrrol-2-yl)-1H-tetrazole

The construction of the this compound scaffold involves the creation of both the pyrrole (B145914) and tetrazole rings and their subsequent linkage. Various methodologies have been explored to achieve this efficiently.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like 5-substituted-1H-tetrazoles due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. nih.govresearchgate.netbeilstein-journals.org These reactions typically involve the [3+2] cycloaddition of a nitrile with an azide.

One notable MCR strategy for synthesizing 5-substituted-1H-tetrazoles involves the reaction of aldehydes, sodium azide, and a nitrile. nih.gov This approach is economically viable due to the use of readily available and inexpensive starting materials. nih.gov The Ugi-azide four-component reaction (UA-4CR), which involves an aldehyde, an amine, an isocyanide, and an azide source, is another effective MCR for producing 1,5-disubstituted 1H-tetrazoles. researchgate.net

Catalyst Development for Efficient Synthesis

The efficiency of tetrazole synthesis, particularly through cycloaddition reactions, is often enhanced by the use of catalysts. rsc.org Both Lewis and Brønsted acids have been shown to catalyze the reaction between nitriles and azides, leading to improved reaction rates. organic-chemistry.org Various catalytic systems, including metal-based catalysts and organocatalysts, have been developed to facilitate the synthesis of 5-substituted 1H-tetrazoles.

For instance, zinc(II) chloride has been effectively used to catalyze the reaction between nitriles and sodium azide in solvents like isopropanol. organic-chemistry.org L-proline has also been identified as an environmentally benign and cost-effective organocatalyst for this transformation, accommodating a broad range of substrates. organic-chemistry.org

In recent years, nanomaterials have gained prominence as highly efficient catalysts in organic synthesis. nih.gov Among these, magnetic carbon nanotube (MCNT) composites have shown significant promise for the synthesis of 5-substituted-1H-tetrazoles. nih.govrsc.orgresearchgate.net These catalysts are typically composed of magnetic nanoparticles, such as Fe3O4, supported on carbon nanotubes. nih.gov

A novel magnetic carbon nanotube composite, AlFe2O4–MWCNT–TEA–Ni(ii), has been developed for the multicomponent synthesis of 5-substituted-1H-tetrazoles. nih.govrsc.orgresearchgate.net This catalyst combines the magnetic properties of AlFe2O4 for easy separation and recyclability, the high surface area of multi-walled carbon nanotubes (MWCNTs), and the catalytic activity of Ni(II) ions stabilized by triethanolamine (B1662121) (TEA). nih.govrsc.orgresearchgate.net This system demonstrates high efficiency, reusability, and operates under environmentally friendly conditions. nih.govrsc.orgresearchgate.net The catalyst facilitates the reaction between various aldehydes, hydroxylamine, and sodium azide in DMF at 50 °C, achieving high yields in short reaction times. nih.govrsc.orgresearchgate.net

The yield and selectivity of the synthesis of 5-substituted-1H-tetrazoles are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. nih.govrsc.orgresearchgate.net

For the AlFe2O4–MWCNT–TEA–Ni(ii) catalyzed synthesis, a systematic optimization of these parameters led to high yields (89–98%) of the desired tetrazoles. nih.govrsc.orgresearchgate.net Similarly, in other catalytic systems, the solvent has been shown to play a crucial role. For example, in a study using CuO nanoparticles as a catalyst, polar aprotic solvents like DMF were found to be superior to polar protic or other aprotic solvents, with microwave irradiation significantly accelerating the reaction. researchgate.net The catalyst loading is another critical factor, with an optimal amount needed to achieve the highest yield without unnecessary excess. researchgate.net

Table 1: Optimization of Reaction Conditions for 5-phenyl-1H-tetrazole Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuO (5) | H2O | 100 | 10 | 15 |

| 2 | CuO (5) | EtOH | 80 | 10 | 25 |

| 3 | CuO (5) | DMSO | 130 | 10 | Ineffective |

| 4 | CuO (5) | Dioxane | 100 | 10 | No product |

| 5 | CuO (5) | DMF | 130 | 10 | 80 |

| 6 | CuO (10) | DMF | 130 | 10 | ~80 |

| 7 | CuO (5) | DMF | MW (15 min) | - | 99 |

| 8 | None | DMF | 130 | 10 | No product |

Data sourced from a study on microwave-assisted synthesis using CuO nanoparticles. researchgate.net

Synthesis of Pyrrole-Containing Tetrazole Building Blocks

The synthesis of this compound relies on the availability of suitable pyrrole-based starting materials. The construction of the pyrrole ring itself can be achieved through various synthetic routes. organic-chemistry.org A common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org

More advanced methods for synthesizing functionalized pyrroles include multicomponent reactions. For instance, penta-substituted pyrroles can be synthesized via a one-pot, five-component reaction involving starting materials like phenyl glyoxal (B1671930) monohydrate, amines, and dicarbonyl compounds. orientjchem.org The Van Leusen pyrrole synthesis, a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene, is another versatile method for creating substituted pyrroles. nih.gov These pyrrole building blocks, often containing functional groups like esters or nitriles, can then be further elaborated to form the tetrazole ring. nih.govhud.ac.uk

Preparation of Structurally Related Pyrrolidinyl-Tetrazoles

Structurally related to this compound are the pyrrolidinyl-tetrazoles, where the pyrrole ring is saturated. These compounds are also of significant interest, particularly as organocatalysts. nih.govsigmaaldrich.com

The synthesis of (S)-5-pyrrolidin-2-yl-1H-tetrazole often starts from a protected proline derivative. orgsyn.org For example, (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl (B1604629) ester can be deprotected via hydrogenation using a palladium-on-carbon catalyst to yield the final product. orgsyn.org The initial tetrazole ring can be formed from the corresponding nitrile through a cycloaddition with an azide, often catalyzed by a Lewis acid.

Another approach to pyrrolidinyl-tetrazoles involves the N-alkylation of 2-arylpyrrolidines with 1-(3-chloropropyl)-5-aryl-2H-tetrazoles, which has been shown to produce the target compounds in satisfactory yields. nih.gov The stereoselective synthesis of these pyrrolidine (B122466) derivatives is crucial, and methods often rely on starting from chiral precursors like proline or 4-hydroxyproline. mdpi.com

Structure Activity Relationship Sar Studies of 5 1h Pyrrol 2 Yl 1h Tetrazole Derivatives

Design Principles Based on Bioisosteric Replacement

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a part of a molecule with a chemically different group that has similar physical or chemical properties, leading to a similar biological response. ufrj.br This principle has been instrumental in the design of derivatives of 5-(1H-pyrrol-2-yl)-1H-tetrazole.

The tetrazole ring, a key component of this scaffold, is frequently employed as a bioisostere for a carboxylic acid group. This is due to their comparable pKa values and planar, delocalized electronic systems, which allow the tetrazole to mimic the interactions of a carboxylate with biological targets. openaccessjournals.comnih.gov The successful application of this strategy is exemplified by the antihypertensive drug losartan, where the replacement of a carboxylic acid with a tetrazole moiety significantly enhanced its activity as an angiotensin II type 1 (AT1) receptor antagonist. openaccessjournals.com

Rational Design for Improved Drug-like Characteristics

Rational drug design leverages the understanding of a biological target's structure and the mechanism of ligand-receptor interactions to create new drug candidates with improved properties. nih.govspringernature.com In the context of this compound derivatives, rational design focuses on optimizing their physicochemical properties to enhance their "drug-likeness," including solubility, permeability, and metabolic stability. rsc.org

A key aspect of this rational approach is the modification of the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govrsc.org For instance, the introduction of a tetrazole ring in place of a carboxylic acid can lead to improved oral bioavailability. openaccessjournals.com Furthermore, strategic modifications to the pyrrole (B145914) ring and the substituents on both the pyrrole and tetrazole rings can be made to fine-tune the compound's lipophilicity and polarity, which are critical for its ability to cross biological membranes and reach its target. nih.govump.edu.pl

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrrole and tetrazole rings. rsc.org SAR studies have systematically explored how different functional groups impact the potency and selectivity of these compounds.

For example, in the development of inhibitors for various enzymes, the addition of specific substituents can dramatically alter the inhibitory activity. Studies on related heterocyclic compounds have shown that electron-withdrawing groups can enhance photosensitizing capabilities. rsc.org In other cases, the presence of specific alkyl or aryl groups on the tetrazole or pyrrole nitrogen can influence the compound's interaction with its biological target. researchgate.net

The following table summarizes the influence of various substituents on the biological activity of tetrazole-containing compounds, based on findings from related studies:

| Substituent | Position | Observed Effect on Biological Activity | Reference Compound Class |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Varies | Enhanced photosensitizing capabilities | (N^N^N)Pt(py) complexes |

| Phenyl group | Tetrazole ring | Stimulator of growth hormone release, chloride channel blocker | Phenyl tetrazoles |

| Thio-substituents | Tetrazole ring | Moderate antimicrobial activity | 5-thio-substituted tetrazoles |

| Pyranochromene fusion | Tetrazole ring | Potential for varied biological activities | Fused tetrazole derivatives |

| (Tetrazol-5-yl)methyl | Indole ring | Potent inhibitor of HIV-1 attachment | Indole derivatives |

Conformational Analysis and Binding Mode Investigations

Understanding the three-dimensional structure and preferred conformation of this compound derivatives is crucial for elucidating their mechanism of action. Conformational analysis helps to identify the low-energy shapes that the molecule can adopt, which in turn dictates how it can interact with a biological target. nih.govresearchgate.net

Ligand-Receptor Interactions in Drug Design

The biological effect of a drug is initiated by its binding to a specific receptor. nih.govnih.gov The study of ligand-receptor interactions is therefore central to drug design and involves identifying the key molecular forces that govern this binding process. americanpharmaceuticalreview.com For this compound derivatives, these interactions can include:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the N-H of the pyrrole ring can act as hydrogen bond donors and acceptors. nih.gov

π-π Stacking: The aromatic pyrrole and tetrazole rings can engage in π-π stacking interactions with aromatic residues in the binding site of a protein. nih.gov

Hydrophobic Interactions: Nonpolar substituents on the scaffold can form favorable hydrophobic interactions with nonpolar regions of the receptor. americanpharmaceuticalreview.com

Ionic Interactions: The acidic proton of the 1H-tetrazole can be lost to form an anion, which can then participate in ionic interactions with positively charged residues in the receptor.

Molecular docking simulations are a powerful computational tool used to predict the binding mode of a ligand within a receptor's active site, providing insights into these crucial interactions. springernature.comnih.gov

Quantum Chemical Calculations in SAR Elucidation

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a deeper understanding of the electronic properties of molecules and their relationship to biological activity. nih.gov These methods can be used to calculate a variety of molecular descriptors that are relevant to SAR, such as:

Molecular orbital energies (HOMO and LUMO): These provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.

Electrostatic potential maps: These visualize the charge distribution within the molecule, highlighting regions that are likely to engage in electrostatic interactions.

Partial atomic charges: These quantify the charge on each atom, helping to understand intermolecular interactions. nih.gov

By correlating these calculated properties with experimentally observed biological activities, researchers can develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, quantum chemical calculations have been used to analyze the enthalpy of formation and structural parameters of related nitrogen-containing heterocyclic compounds. researchgate.netscispace.com

Medicinal and Biological Applications of 5 1h Pyrrol 2 Yl 1h Tetrazole and Analogues

Anticancer Activity

The quest for novel and more effective anticancer agents has led to the investigation of various heterocyclic compounds, with tetrazole derivatives showing considerable promise. researchgate.net The unique structural features of the tetrazole ring, often acting as a bioisosteric replacement for a carboxylic acid group, contribute to its diverse pharmacological profile. researchgate.net

Lead Molecule Optimization in Oncological Research

While specific research on the lead molecule optimization of 5-(1H-pyrrol-2-yl)-1H-tetrazole is not extensively detailed in the public domain, studies on analogous structures provide valuable insights. For instance, research on (tetrazol-5-yl)methylindole derivatives, which share a similar five-membered nitrogen-containing ring linked to a tetrazole, has been a focus of anticancer research. The synthesis of these compounds and their evaluation against human liver carcinoma cell lines indicate that the tetrazole-indole scaffold is a viable candidate for further optimization.

The general strategy in lead optimization involves modifying the lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For pyrrolyl-tetrazole analogues, this could involve substitutions on both the pyrrole (B145914) and tetrazole rings to improve interactions with biological targets. The development of novel anticancer drugs often involves the hybridization of different pharmacophores, and the tetrazole moiety is frequently incorporated into other anticancer drug scaffolds to improve their metabolic stability and bioavailability.

Mechanisms of Action in Cellular Proliferation (e.g., inhibition of cell viability)

The anticancer activity of compounds related to this compound is often attributed to their ability to inhibit cell viability and induce programmed cell death (apoptosis). Studies on 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives, which contain a pyrrole core, have shown potent anti-proliferative activity against multiple cancer cell lines.

One identified mechanism of action is the induction of S-phase cell cycle arrest. Furthermore, these compounds have been observed to cause DNA damage, leading to the activation of the tumor suppressor protein p53. The activation of p53 can, in turn, trigger apoptosis in cancer cells. This suggests that pyrrole-containing compounds can interfere with fundamental cellular processes required for cancer cell growth and survival.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens has necessitated the search for new antimicrobial and antifungal agents. Tetrazole derivatives have been a focal point of this research due to their wide-ranging biological activities.

Antibacterial Potency

Derivatives of this compound have been investigated for their antibacterial properties. For example, new 1-[(tetrazol-5-yl)methyl]indole derivatives have demonstrated notable activity against various bacterial strains. The potency of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

The antibacterial efficacy of tetrazole derivatives can be influenced by the nature and position of substituents on the heterocyclic rings. For instance, the introduction of specific groups can enhance the compound's ability to penetrate bacterial cell walls or interact with essential bacterial enzymes.

Below is a table summarizing the antibacterial activity of selected tetrazole derivatives from research studies.

| Compound/Derivative | Bacterial Strain | Activity (e.g., MIC in µg/mL) | Reference |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Bacillus subtilis | Potent activity | mdpi.com |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Streptococcus lactis | Potent activity | mdpi.com |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Escherichia coli | Potent activity | mdpi.com |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Pseudomonas sp. | Potent activity | mdpi.com |

Antifungal Potency

In addition to their antibacterial effects, tetrazole derivatives have also been explored for their antifungal potential. The search for novel antifungal agents is critical due to the increasing incidence of fungal infections and the emergence of resistance to existing treatments.

New 1-[(tetrazol-5-yl)methyl]indole derivatives have shown high activity against various fungal species. The mechanism of action of these compounds may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

The following table presents the antifungal activity of selected tetrazole derivatives.

| Compound/Derivative | Fungal Strain | Activity (e.g., MIC in µg/mL) | Reference |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Aspergillus niger | High activity | mdpi.com |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Penicillium sp. | High activity | mdpi.com |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Candida albicans | High activity | mdpi.com |

Antiviral Activity

The antiviral potential of tetrazole-containing compounds has been an area of active investigation. While specific studies focusing exclusively on this compound are limited, research on related structures provides some indication of their potential antiviral effects.

For instance, tetrazole phosphonic acids have been prepared and evaluated for their effects on the replication of Herpes Simplex Viruses-1 and -2, as well as their ability to inhibit viral DNA polymerases and the RNA transcriptase activity of the influenza virus A. nih.gov Although these specific analogues were not found to be highly efficient inhibitors of HSV-1 and HSV-2 replication in tissue culture, some did show inhibitory activity against influenza virus transcriptase. nih.gov

Furthermore, the broader class of pyrrole derivatives has been investigated for antiviral properties. Pyrrole-based compounds are being explored as potential inhibitors of various viruses, including HIV, by targeting different stages of the viral replication cycle. However, direct evidence of the antiviral activity of this compound itself is not yet well-documented in publicly available research. Further studies are needed to fully elucidate the antiviral potential of this specific compound and its close analogues.

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have emerged as a significant area of research for their potential therapeutic benefits, particularly their anti-inflammatory and analgesic properties. nih.govzsmu.edu.ua The core structure, which combines a pyrrole and a tetrazole ring, serves as a versatile scaffold for developing new pharmacologically active agents. nih.govnih.gov Analogues, where the pyrrole ring is substituted with other heterocyclic systems like pyrazole (B372694) or triazole, have been synthesized and evaluated, demonstrating notable effects in various preclinical models of pain and inflammation. researchgate.netnih.govresearchgate.net

One such analogue, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), has shown significant anti-inflammatory and antinociceptive (analgesic) activity. researchgate.netnih.gov In studies involving carrageenan-induced paw edema, a standard model for acute inflammation, this compound was effective in reducing swelling and leukocyte migration. nih.gov Its analgesic effects were observed in acetic acid-induced writhing and formalin tests, which model visceral and inflammatory pain, respectively. nih.gov Another related analogue, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096), also demonstrated potent antinociceptive and anti-inflammatory activities, reducing pain responses and inflammation markers like TNF-α and PGE₂ levels. nih.gov

These findings underscore the potential of tetrazole-based compounds in the development of new treatments for inflammatory conditions and pain. nih.gov The research highlights how modifications to the heterocyclic structure attached to the tetrazole ring can yield potent dual-action agents. researchgate.netnih.gov

A key mechanism underlying the analgesic effects of some tetrazole analogues involves their interaction with the peripheral opioid system. nih.gov Opioid receptors are located not only in the central nervous system but also on the peripheral terminals of sensory neurons and immune cells. nih.govwmpllc.org Activation of these peripheral receptors can produce localized analgesia, particularly in inflamed tissues where their expression is often upregulated, without causing the typical central side effects associated with conventional opioids, such as sedation or respiratory depression. nih.govfrontiersin.orgnih.gov

The analgesic action of the triazole-tetrazole analogue LQFM-096 was found to be mediated by this peripheral pathway. nih.gov Its effect was significantly blocked by naloxone, a non-selective opioid receptor antagonist, confirming the involvement of opioid receptors in its mechanism. nih.gov This suggests that the compound acts as an agonist at peripheral opioid receptors, modulating pain signals at their source. Targeting peripheral opioid receptors represents a promising strategy for developing safer and more targeted pain therapies, and tetrazole derivatives are proving to be valuable candidates in this field. nih.govresearchgate.net

The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of various physiological processes, including inflammation and vasodilation. nih.govnih.gov NO, produced by nitric oxide synthase (NOS), activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP. researchgate.net This cascade plays a role in mediating pain and inflammation. researchgate.net

Antidiabetic Applications

Beyond pain and inflammation, 5-substituted-1H-tetrazole derivatives have shown considerable promise as agents for managing diabetes. nih.govresearchgate.net The tetrazole ring is recognized as a bioisostere for the carboxylic acid group, a feature often found in metabolically active molecules. nih.gov This has led to the design and synthesis of numerous tetrazole-containing compounds with potent glucose- and lipid-lowering activities. researchgate.netnih.gov

Analogues such as 5-(4-alkoxyphenylalkyl)-1H-tetrazoles have been extensively studied in genetic animal models of obesity and diabetes, demonstrating significant antidiabetic effects. researchgate.netnih.gov These compounds have shown the ability to lower blood glucose levels effectively, in some cases proving to be substantially more potent than existing antidiabetic drugs like pioglitazone (B448). researchgate.net

A primary mechanism for the antidiabetic action of many tetrazole derivatives is their activity as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). researchgate.netnih.gov PPARγ is a nuclear receptor that is a key regulator of glucose and lipid metabolism. Its activation enhances insulin (B600854) sensitivity and is the target for the thiazolidinedione class of antidiabetic drugs. nih.gov

A series of 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole and related analogues were synthesized and found to be potent PPARγ agonists. researchgate.net The leading compound from this series exhibited an EC50 value of 6.75 nM for PPARγ agonism and a glucose-lowering activity that was 72 times greater than that of pioglitazone in animal models. researchgate.net This demonstrates the high potential of the tetrazole scaffold in designing powerful insulin sensitizers for the treatment of type 2 diabetes.

Table 1: Antidiabetic Activity of a Lead 5-Substituted-1H-tetrazole Analogue

| Compound | PPARγ Agonism (EC50) | Glucose-Lowering Activity (ED25) |

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole | 6.75 nM | 0.0839 mg kg⁻¹ day⁻¹ |

| Pioglitazone (Reference) | Not specified | 6.0 mg kg⁻¹ day⁻¹ |

Data sourced from studies on KKAy mice. researchgate.net

Another important strategy for managing type 2 diabetes is the inhibition of α-glucosidase (AG), an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. nih.govnih.gov By inhibiting this enzyme, the rate of glucose absorption after a meal is slowed, leading to a reduction in postprandial hyperglycemia. nih.gov

Several heterocyclic compounds analogous to the this compound structure have been investigated for their α-glucosidase inhibitory potential. researchgate.net For instance, a series of novel benzoxazepino[7,6-b]quinolines demonstrated potent α-glucosidase inhibition, with IC50 values ranging from 14.0 ± 0.6 to 373.85 ± 0.8 μM, significantly more potent than the standard inhibitor acarbose (B1664774) (IC50 = 752.0 ± 2.0 μM). researchgate.net Kinetic studies on the most active derivative revealed a competitive mode of inhibition. researchgate.net Similarly, studies on pyrrolidine-2,5-dione derivatives also highlighted their potential as α-glucosidase inhibitors. dntb.gov.ua These findings suggest that incorporating pyrrole-like and other heterocyclic structures into larger molecules can be an effective approach to developing new α-glucosidase inhibitors.

Table 2: α-Glucosidase Inhibitory Activity of Analogue Series

| Compound Series | IC50 Range (μM) | Potency vs. Acarbose (IC50 ≈ 752 μM) |

| Benzoxazepino[7,6-b]quinoline derivatives | 14.0 - 373.85 | More Potent |

IC50 represents the concentration required to inhibit 50% of the enzyme's activity. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. nih.gov By dephosphorylating the insulin receptor and its substrates, PTP1B dampens insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes. nih.gov Therefore, inhibiting PTP1B is considered a highly attractive therapeutic strategy for treating diabetes and obesity. nih.govdigitellinc.com

Research has identified pyrazole-containing compounds, which are structural analogues of pyrroles, as potent inhibitors of PTP1B. nih.gov A study evaluating a library of pyrazole derivatives found that compounds with additional benzene (B151609) rings showed enhanced PTP1B inhibitory activity through a noncompetitive mechanism. nih.gov Further studies on indole- and N-phenylpyrazole-glycyrrhetinic acid derivatives also identified potent PTP1B inhibitors, with some compounds showing greater potency than reference inhibitors like ursolic acid. nih.gov Molecular docking studies have helped to elucidate the specific interactions between these inhibitors and key amino acid residues in the active site of PTP1B, providing a foundation for the rational design of new, more effective PTP1B inhibitors based on these heterocyclic scaffolds. nih.govnih.gov

Table 3: PTP1B Inhibition by Analogue Derivatives

| Compound Series | Inhibition Type | IC50 Range (µM) |

| Indole-Glycyrrhetinic Acid Derivatives | Non-competitive | 2.5 - 10.1 |

| N-phenylpyrazole-GA Derivatives | Not specified | 2.5 - 10.1 |

| Pyrazole Derivatives | Non-competitive | Not specified |

Angiotensin Type 1 Receptor Antagonism

The renin-angiotensin system plays a crucial role in the regulation of blood pressure, and its modulation is a key strategy in the management of hypertension. The angiotensin II type 1 (AT1) receptor is a central component of this system.

Nonpeptide Antagonists

While direct studies on the angiotensin type 1 (AT1) receptor antagonist activity of this compound are not extensively documented in publicly available research, the broader class of nonpeptide angiotensin II receptor antagonists frequently incorporates both pyrrole and tetrazole moieties. These structural motifs are recognized for their contribution to the binding affinity and antagonistic effect on the AT1 receptor. Research into related N-phenyl-1H-pyrrole derivatives has demonstrated their potential as angiotensin II receptor antagonists. This suggests that the pyrrole and tetrazole combination within the core structure of this compound provides a foundational scaffold for the design of novel AT1 receptor blockers. Further investigation is required to specifically elucidate the antagonistic properties of this compound itself.

Induction of Cell Differentiation

The process of inducing cell differentiation is a critical area of research, particularly in the context of cancer therapy, where it offers a potential mechanism to halt the proliferation of malignant cells.

Studies on Murine Erythroleukemia (MEL) Cells

Currently, there is no available scientific literature that specifically investigates the role of this compound in the induction of cell differentiation in murine erythroleukemia (MEL) cells. While MEL cells are a well-established model for studying the mechanisms of erythroid differentiation, research has primarily focused on other inducing agents. Therefore, the potential of this compound to act as a differentiating agent in this cell line remains an open area for future investigation.

Enzyme Inhibition Mechanisms

The inhibition of specific enzymes is a fundamental approach in drug discovery. The this compound scaffold and its analogues have been explored for their inhibitory effects on various enzymes.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. A recent study investigated a series of tetrazole derivatives bearing pyrrole-2,5-dione moieties for their urease inhibitory activity. researchgate.net While not the exact compound, these analogues provide insight into the potential of the pyrrole-tetrazole framework as a basis for urease inhibitors. The study revealed that several of these compounds exhibited significant inhibitory potential, with some surpassing the activity of the standard inhibitor, thiourea. researchgate.net

Table 1: Urease Inhibitory Activity of Tetrazole Derivatives with Pyrrole-2,5-dione Moieties researchgate.net

| Compound | IC₅₀ (µM) |

| 5b | 4.325 ± 1 |

| 5e | 7.411 ± 1 |

| 5c | 9.313 ± 1 |

| 5a | 10.46 ± 1 |

| Thiourea (Standard) | 17.386 ± 1 |

The data indicates that the synthesized derivatives, particularly compound 5b, are potent inhibitors of urease, highlighting the promise of this structural class in the development of new anti-urease agents. researchgate.net

Glycogen (B147801) Phosphorylase (GP) Inhibition

Glycogen phosphorylase is a key enzyme in the regulation of glucose homeostasis, making it a target for the development of treatments for type 2 diabetes. Research has been conducted on various tetrazole derivatives to assess their potential as glycogen phosphorylase inhibitors.

Studies on C- and N-β-d-glucopyranosyl derivatives of tetrazoles have been performed to explore their structure-activity relationships as glycogen phosphorylase inhibitors. mdpi.comnih.gov In one such study, a series of 5-substituted tetrazoles were synthesized and evaluated for their inhibitory activity against rabbit muscle glycogen phosphorylase b. mdpi.comnih.gov The findings revealed that the inhibitory potency of these compounds is highly sensitive to the nature of the substituent on the tetrazole ring. mdpi.comnih.gov

Table 2: Glycogen Phosphorylase Inhibitory Activity of a 5-Substituted Tetrazole Derivative mdpi.comnih.gov

| Compound | IC₅₀ (µM) |

| 2-β-d-glucopyranosyl-5-phenyltetrazole | 600 |

The results showed that most of the synthesized compounds were inactive, with 2-β-d-glucopyranosyl-5-phenyltetrazole exhibiting the best, albeit weak, inhibitory activity. mdpi.comnih.gov Another study investigating 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazoles as glycogen phosphorylase inhibitors also contributes to the understanding of how structural modifications on the tetrazole core influence activity. nih.gov These findings underscore the importance of specific structural features for effective glycogen phosphorylase inhibition by tetrazole-containing compounds.

Advanced Characterization and Computational Studies of 5 1h Pyrrol 2 Yl 1h Tetrazole

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the structural confirmation of 5-(1H-pyrrol-2-yl)-1H-tetrazole. Techniques including mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy collectively offer an unambiguous portrait of its molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation patterns of the title compound, which are essential for its structural identification.

Electrospray ionization multi-stage mass spectrometry (ESI-MSn) is a powerful tool for structural determination. lifesciencesite.com Studies on closely related 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives reveal distinct and characteristic fragmentation behaviors in both positive and negative ion modes. lifesciencesite.comresearchgate.net In positive ion mode, the protonated molecule [M+H]⁺ is the parent ion, while in negative ion mode, the deprotonated molecule [M-H]⁻ is observed. lifesciencesite.com The analysis is typically conducted by isolating the ion of interest and subjecting it to collision-induced dissociation with an inert gas like helium to generate tandem mass spectra (MSn). lifesciencesite.com

The fragmentation pathways for the pyrrolyl-tetrazole core are distinct depending on the ionization mode, providing valuable structural clues. lifesciencesite.comresearchgate.net

Positive Ion Mode: In positive ion ESI-MS/MS, the most characteristic fragmentation of the protonated tetrazole ring is the neutral loss of a hydrazoic acid molecule (HN₃). lifesciencesite.com The proposed mechanism suggests that protonation of the tetrazole ring initiates a ring-opening event through the cleavage of the N1-N2 bond. This is followed by the elimination of HN₃, a stable molecule, which is a hallmark fragmentation for 5-substituted-1H-tetrazoles. lifesciencesite.com

Negative Ion Mode: The fragmentation in negative ion mode follows a different pathway. The deprotonated tetrazole moiety characteristically loses a molecule of nitrogen (N₂). lifesciencesite.comresearchgate.net This elimination is thought to produce highly reactive intermediate ions, such as carbene-like or nitrene-like species. lifesciencesite.com This loss of N₂ is a well-documented fragmentation pattern for 1,5-disubstituted tetrazoles under various conditions. researchgate.net

These distinct fragmentation patterns—loss of HN₃ in positive mode and N₂ in negative mode—are considered diagnostic for the structural characterization of 5-substituted 1H-tetrazoles like this compound. lifesciencesite.com

| Ionization Mode | Precursor Ion | Characteristic Neutral Loss | Resulting Fragment | Reference |

|---|---|---|---|---|

| Positive | [M+H]⁺ | HN₃ (43 Da) | [M+H - HN₃]⁺ | lifesciencesite.com |

| Negative | [M-H]⁻ | N₂ (28 Da) | [M-H - N₂]⁻ | lifesciencesite.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not detailed in the reviewed literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on data from analogous structures, including pyrrole (B145914) and various 5-substituted tetrazoles. growingscience.comrsc.orgpnrjournal.comresearchgate.net

¹H NMR: The proton spectrum is expected to show distinct signals for the pyrrole and tetrazole moieties. The NH proton of the tetrazole ring typically appears as a very broad singlet at a low field, often greater than 15 ppm, due to its acidic nature and intermolecular hydrogen bonding. rsc.orgresearchgate.net The NH proton of the pyrrole ring would also be present. The three protons on the pyrrole ring will appear in the aromatic region, with chemical shifts and coupling patterns characteristic of a 2-substituted pyrrole.

¹³C NMR: In the carbon spectrum, the C5 carbon of the tetrazole ring is a key indicator, typically resonating in the range of 154-156 ppm. growingscience.comrsc.org The carbons of the pyrrole ring will show signals in the aromatic region, with their specific shifts influenced by the attachment of the electron-withdrawing tetrazole ring.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Reference for Prediction |

|---|---|---|---|

| ¹H | Tetrazole N-H | >15 (broad s) | rsc.orgresearchgate.net |

| Pyrrole C-H & N-H | ~6.0 - 7.0 & ~8.0 | acgpubs.org | |

| ¹³C | Tetrazole C5 | ~154 - 156 | growingscience.comrsc.org |

| Pyrrole Carbons | ~108 - 130 | acgpubs.org |

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by absorptions from both the pyrrole and tetrazole rings.

Key expected vibrational bands include:

N-H Stretching: A broad band in the region of 3400-3100 cm⁻¹ corresponding to the N-H stretching vibrations of both the tetrazole and pyrrole rings. growingscience.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. researchgate.net

Ring Stretching (C=N, N=N): The tetrazole ring exhibits characteristic stretching vibrations for C=N and N=N bonds in the 1650-1400 cm⁻¹ region. growingscience.comresearchgate.net The pyrrole ring stretching also occurs in this fingerprint region.

Tetrazole Ring Vibrations: A series of bands in the 1200-900 cm⁻¹ range are characteristic of the tetrazole ring structure itself. pnrjournal.com

| Frequency Range (cm⁻¹) | Vibrational Assignment | Reference for Prediction |

|---|---|---|

| 3400 - 3100 (broad) | N-H Stretch (Tetrazole & Pyrrole) | growingscience.comresearchgate.net |

| >3000 | Aromatic C-H Stretch | researchgate.net |

| 1650 - 1400 | C=N and N=N Ring Stretch (Tetrazole) | growingscience.comresearchgate.net |

| 1200 - 900 | Tetrazole Ring Breathing/Bending Modes | pnrjournal.com |

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the structural, electronic, and vibrational properties of this compound. pnrjournal.comnih.gov These studies complement experimental data and help in their interpretation.

DFT calculations are widely used to optimize molecular geometry and predict vibrational frequencies. pnrjournal.comresearchgate.net For related tetrazole structures, calculations at the B3LYP/6-311++G(d,p) level of theory have shown good agreement between calculated and experimental vibrational spectra, aiding in the precise assignment of observed IR bands. pnrjournal.com

A significant area of theoretical study for pyrrole-tetrazole systems is tautomerism. cdnsciencepub.com The this compound molecule can exist in different tautomeric forms due to proton migration between the nitrogen atoms of the tetrazole ring and the pyrrole ring. DFT calculations can determine the relative energies of these tautomers, predicting the most stable isomer in the gas phase or in solution. cdnsciencepub.comnih.gov For instance, studies on the parent pyrrolo[1,2-d]tetrazole system have shown that non-aromatic fused structures can be more stable than their aromatic counterparts, a result attributed to the influence of the fused tetrazole ring. cdnsciencepub.com

Quantum Chemical Calculations (e.g., DFT, CASPT2)

Quantum chemical calculations are instrumental in understanding the fundamental physicochemical properties of novel compounds. dntb.gov.ua Methods like Density Functional Theory (DFT) are widely used to predict molecular structure, spectroscopic characteristics, and electronic properties. dntb.gov.ua For nitrogen-rich heterocycles like tetrazoles, these calculations can elucidate enthalpies of formation, stability, and geometric parameters. dntb.gov.ua

DFT studies on related heterocyclic systems have been used to analyze molecular structure, vibrational frequencies, and electronic absorption spectra. dntb.gov.ua High-performance quantum-chemical calculations, including methods like G4, CBS-APNO, and B3LYP, have been employed to determine the enthalpy of formation for complex tetrazine derivatives, highlighting the accuracy and utility of these computational approaches. dntb.gov.ua While specific CASPT2 studies on this compound are not prominently documented in the provided context, the application of such high-level multireference methods is crucial for accurately describing excited states and complex electronic structures in related N-rich aromatic systems.

Research on similar structures, such as 1,4-dihydropyrrolo[3,2-b]pyrroles fused with tetrazolo[1,5-a]quinolines, utilizes DFT to optimize molecular geometry. nih.gov These calculations help determine the balance between stabilizing electronic interactions and destabilizing steric effects, which dictates the molecule's final conformation and properties. nih.gov

Tautomerism and Ring-Chain Isomerism

For 5-substituted tetrazoles, the phenomena of tautomerism and ring-chain isomerism are well-known and significantly influence their chemical behavior and structural elucidation. lifesciencesite.com The tetrazole ring can exist in equilibrium with an open-chain azido-imine form, a type of valence or ring-chain isomerism. nih.govresearchgate.net This equilibrium is sensitive to factors such as substitution patterns and the surrounding chemical environment.

The cyclization of an azide (B81097) to a tetrazole is a key example of this isomerism. nih.govresearchgate.net Studies on related polyazido-1,3,5-triazines have shown that electron-donating groups tend to favor the closed-ring tetrazole form, while electron-withdrawing groups favor the open-chain azide. researchgate.net Solvation in polar solvents can also shift the equilibrium toward the more polar tetrazole ring system. researchgate.net

In addition to ring-chain isomerism, tetrazoles exhibit annular tautomerism, where a proton can migrate between the nitrogen atoms of the heterocyclic ring. For this compound, the proton on the tetrazole ring can reside on different nitrogen atoms, leading to distinct tautomers, most commonly the 1H- and 2H-tautomers. lifesciencesite.com The relative stability of these tautomers is crucial as it affects the molecule's properties and interactions.

Computational studies on analogous systems like azido (B1232118) triazoles have explored the energetics of 1H/2H tautomerization using DFT. rsc.org These studies indicate that the energy barrier for this proton transfer can be influenced by substituents on the adjacent ring. rsc.org For the azide isomers of these related compounds, the 1H-tautomer is generally more stable due to higher aromaticity in the triazole ring compared to the 2H-form. rsc.org The presence of two aromatic rings in the fused tetrazole isomers, however, significantly increases their stability. rsc.org

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the potential biological activity of compounds like this compound derivatives by simulating their interaction with protein targets.

Recent studies have utilized molecular docking to investigate various 5-substituted 1H-tetrazole derivatives. For instance, docking simulations against the casein kinase 2 alpha 1 (CSNK2A1) receptor were performed, with a dimethoxyphenyl derivative showing a strong binding energy of -6.8687 kcal/mol. nih.gov In another study, novel benzimidazole-tetrazole derivatives were docked against the lanosterol (B1674476) 14-alpha demethylase (CYP51) enzyme, a key target for antifungal drugs. ajgreenchem.com The simulations revealed that the inhibitory mechanism relies on the interaction between the azole groups of the compounds and the heme cofactor within the enzyme's active site. ajgreenchem.com

Furthermore, thiazole (B1198619) derivatives have been evaluated as potential tubulin polymerization inhibitors through docking studies, which help to elucidate the binding interactions within the tubulin active site. researchgate.net These simulations are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds.

| Derivative Class | Target Protein | Key Finding / Binding Energy | Reference |

| Dimethoxyphenyl tetrazole | CSNK2A1 | Lowest binding energy of -6.8687 kcal/mol. | nih.gov |

| Benzimidazole-tetrazole | CYP51 (Lanosterol 14-alpha demethylase) | Interaction between azole groups and the heme cofactor is crucial for binding. | ajgreenchem.com |

| Thiazole-tetrazole | Tubulin | Investigation of binding modes to understand inhibition of polymerization. | researchgate.net |

In Silico Prediction of Pharmacokinetic Parameters (ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness and potential liabilities. nih.govjapsonline.com These computational tools use a molecule's structure to predict its pharmacokinetic profile, helping to minimize costly late-stage failures in drug development. nih.gov

For various tetrazole derivatives, ADMET properties have been predicted using platforms like SwissADME. ajgreenchem.com These predictions often include assessments based on established guidelines like Lipinski's Rule of Five, which helps to evaluate the potential for oral bioavailability. japsonline.com The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. japsonline.com

The parameters typically evaluated in these in silico studies are summarized in the table below. While specific data for this compound is not detailed in the search results, the table represents the standard parameters assessed for this class of compounds.

| ADMET Parameter | Description | Common Prediction Tools | Reference |

| Absorption | Prediction of oral bioavailability, human intestinal absorption, and cell permeability (e.g., Caco-2). | SwissADME, pkCSM | ajgreenchem.comjapsonline.com |

| Distribution | Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding. | ADMET Predictor™, SwissADME | japsonline.com |

| Metabolism | Prediction of interaction with Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) to identify potential drug-drug interactions. | SwissADME, ProTox | ajgreenchem.comjapsonline.com |

| Excretion | Prediction of how the compound is cleared from the body. | pkCSM | japsonline.com |

| Toxicity | Assessment of potential toxic effects such as carcinogenicity, mutagenicity, and hepatotoxicity. | Lazar, ProTox, ADMET Predictor™ | japsonline.com |

Reactivity and Chemical Transformations of 5 1h Pyrrol 2 Yl 1h Tetrazole

Functionalization Strategies of the Tetrazole and Pyrrole (B145914) Moieties

The functionalization of 5-substituted-1H-tetrazoles is a well-explored area, primarily due to their application in medicinal chemistry as bioisosteres of carboxylic acids. bohrium.com These strategies are broadly applicable to 5-(1H-pyrrol-2-yl)-1H-tetrazole, targeting either the tetrazole or the pyrrole ring. Functionalization of the tetrazole ring typically involves reactions at the nitrogen atoms, while the pyrrole moiety can undergo electrophilic substitution, although the presence of the electron-withdrawing tetrazole ring can influence its reactivity.

A significant challenge in the functionalization of 5-substituted-1H-tetrazoles is the regioselective substitution on the endocyclic nitrogen atoms of the tetrazole ring. bohrium.com The acidic N-H proton of the tetrazole can be removed by a base, generating a tetrazolate anion. Subsequent reaction with an electrophile, such as an alkyl halide or an acyl chloride, typically yields a mixture of two constitutional isomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. bohrium.com

The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position (in this case, the pyrrole group), the electrophile used, the solvent, and the reaction conditions (e.g., temperature, counter-ion). bohrium.com For instance, alkylation reactions often produce mixtures of N-1 and N-2 alkylated products. In contrast, acylation reactions can sometimes show higher regioselectivity. The degradative acylation of 5-substituted-1H-tetrazoles with acyl halides can even lead to the formation of other heterocyclic systems, such as 1,3,4-oxadiazoles. nih.gov

Thermal Decomposition Studies

5-Substituted tetrazoles are known for their thermal lability, often decomposing upon heating to release molecular nitrogen (N₂). lifesciencesite.com This property is central to their use as precursors for generating high-energy, reactive intermediates. lifesciencesite.com The decomposition can be initiated by various means, including conventional heating, flash vacuum pyrolysis, or microwave irradiation.

Flash vacuum pyrolysis (FVP) is a technique that involves heating a compound in the gas phase at high temperatures and low pressures for a very short duration. wikipedia.org This method is particularly effective for studying unimolecular reactions and generating reactive intermediates by preventing intermolecular reactions. wikipedia.org

The FVP of 5-substituted tetrazoles is a classic method for generating nitrile imines. acs.org The process involves a retro-[3+2] cycloaddition (more accurately, a 1,3-dipolar cycloelimination), where the tetrazole ring cleaves to extrude a molecule of dinitrogen (N₂). acs.orgnih.gov Applying this to this compound, FVP would lead to the loss of N₂ and the formation of the corresponding pyrrolyl-substituted nitrile imine. acs.org Depending on the pyrolysis temperature, these highly reactive intermediates can be isolated at low temperatures or undergo further rearrangements and reactions in the gas phase. acs.org For example, FVP of 5-aryltetrazoles can result in double N₂ elimination to form arylcarbenes. acs.org

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. In the context of tetrazole chemistry, microwave heating can be used for both their synthesis and their decomposition. bohrium.comnih.gov Studies on related compounds, such as 5-benzhydryl-1H-tetrazole, have shown that decomposition can be achieved under microwave conditions at elevated temperatures. nih.gov For example, heating 5-benzhydryl-1H-tetrazole to 240 °C using microwave irradiation resulted in its slow decomposition. nih.gov The efficiency and rate of microwave-activated decomposition can be significantly influenced by the solvent system and the presence of other reagents. nih.gov It is expected that this compound would undergo a similar decomposition pathway under microwave heating, leading to the extrusion of N₂.

The most prominent reactive intermediate formed from the thermal or photochemical decomposition of 2,5-disubstituted tetrazoles is the nitrile imine. acs.orgnih.gov These species are 1,3-dipoles and are highly valuable in synthetic chemistry, particularly for 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. psu.edu

The decomposition of this compound (or its N-substituted derivatives) is a direct route to pyrrole-substituted nitrile imines. psu.eduresearchgate.net The reaction proceeds via the extrusion of N₂, a thermodynamically favorable process that drives the formation of the intermediate. nih.gov

Reaction Scheme: Formation of Nitrile Imine from this compound

This generalized scheme shows an N-substituted tetrazole (R group on a nitrogen) decomposing to a nitrile imine and dinitrogen.